molecular formula C17H24N2O2 B7581641 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid

2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid

Cat. No. B7581641
M. Wt: 288.4 g/mol
InChI Key: TUHXGEASPQGVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid, also known as CPP-115, is a compound that has been studied for its potential use in treating various neurological disorders.

Scientific Research Applications

2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid has been studied for its potential use in treating various neurological disorders, including addiction, epilepsy, and ADHD. Studies have shown that 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid can increase the activity of the enzyme GABA transaminase, which can lead to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can help reduce the activity of neurons, which can be beneficial in treating conditions such as epilepsy and addiction.

Mechanism of Action

2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid works by increasing the activity of the enzyme GABA transaminase, which can lead to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can help reduce the activity of neurons, which can be beneficial in treating conditions such as epilepsy and addiction.
Biochemical and Physiological Effects
Studies have shown that 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid can increase the activity of the enzyme GABA transaminase, which can lead to increased levels of GABA in the brain. This can have a number of biochemical and physiological effects, including reducing the activity of neurons and decreasing the likelihood of seizures. 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid has also been shown to have anxiolytic effects, which can be beneficial in treating anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid in lab experiments is that it has been shown to be effective in increasing GABA levels in the brain, which can be beneficial in studying the role of GABA in various neurological disorders. However, one limitation of using 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its effects.

Future Directions

There are a number of future directions for research on 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid. One area of research could focus on the use of 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid in treating addiction. Studies have shown that increasing GABA levels in the brain can be beneficial in reducing drug-seeking behavior, and 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid could be a potential treatment option for addiction. Another area of research could focus on the use of 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid in treating anxiety disorders. Studies have shown that 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid has anxiolytic effects, and more research is needed to fully understand its potential use in treating anxiety. Additionally, more research is needed to fully understand the mechanism of action of 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid and its potential use in treating other neurological disorders.

Synthesis Methods

2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid can be synthesized using a multi-step process that involves the reaction of cyclopropylamine with 2,3-dimethylbenzaldehyde to form the corresponding imine. This imine is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-(2,3-dimethylphenyl)piperazine to form 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid.

properties

IUPAC Name

2-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12-4-3-5-15(13(12)2)18-8-10-19(11-9-18)16(17(20)21)14-6-7-14/h3-5,14,16H,6-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHXGEASPQGVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(C3CC3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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